N,N-Dimethyl-beta-pentylphenethylamine

Description

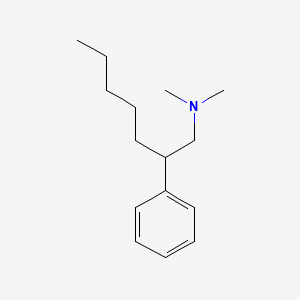

N,N-Dimethyl-beta-pentylphenethylamine (hypothetical systematic name based on nomenclature conventions) is a substituted phenethylamine derivative. Phenethylamines are characterized by a core 2-phenylethylamine backbone (benzene ring attached to a two-carbon ethylamine chain) . Substitutions at the alpha (adjacent to the amine), beta (terminal carbon of the ethyl chain), or phenyl positions define their pharmacological and chemical properties. For this compound, the beta position is substituted with a pentyl group (-C₅H₁₁), and the amine nitrogen is dimethylated (-N(CH₃)₂). This structural configuration may influence lipophilicity, receptor binding, and metabolic stability compared to other phenethylamines.

Properties

CAS No. |

33132-89-7 |

|---|---|

Molecular Formula |

C15H25N |

Molecular Weight |

219.37 g/mol |

IUPAC Name |

N,N-dimethyl-2-phenylheptan-1-amine |

InChI |

InChI=1S/C15H25N/c1-4-5-7-12-15(13-16(2)3)14-10-8-6-9-11-14/h6,8-11,15H,4-5,7,12-13H2,1-3H3 |

InChI Key |

SEOSUVAMLSHXJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CN(C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-beta-pentylphenethylamine typically involves the alkylation of phenethylamine with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-beta-pentylphenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-Dimethyl-beta-pentylphenethylamine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with trace amine-associated receptors.

Medicine: Investigated for its potential therapeutic effects, although more research is needed to establish its efficacy and safety.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-beta-pentylphenethylamine involves its interaction with specific molecular targets and pathways:

TAAR1 Agonist: Acts as an agonist for trace amine-associated receptor 1 (TAAR1) in humans, influencing neurotransmitter release and modulation.

5-HT1A Ligand: Functions as a ligand for the 5-HT1A receptor in rats, affecting serotonin signaling.

MAO-B Interaction: Interacts with monoamine oxidase B (MAO-B), likely as an enzyme substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenethylamines exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N,N-Dimethyl-beta-pentylphenethylamine with structurally and functionally related compounds.

Structural Analogs

N,N-Dimethylphenethylamine (CAS 1126-71-2) Structure: Lacks the beta-pentyl group; features a simple dimethylated amine (N,N-dimethyl) on the ethyl chain. Molecular Formula: C₁₀H₁₅N . Applications: Used as a reference standard in forensic and pharmacological research due to its structural simplicity .

Molecular Formula: C₉H₁₃N . Pharmacology: Acts as a trace amine-associated receptor (TAAR) agonist, with weaker central nervous system (CNS) effects due to lower lipophilicity . Key Difference: The lack of both dimethylation and pentyl substitution results in reduced steric bulk and metabolic stability.

N,N-Dimethylamphetamine (CAS 4075-96-1) Structure: Alpha-methyl substitution (CH₃) on the ethyl chain, with N,N-dimethylation. Molecular Formula: C₁₁H₁₇N . Pharmacology: Exhibits stimulant properties via dopamine/norepinephrine reuptake inhibition, enhanced by alpha-methylation .

Pharmacological and Chemical Properties

| Compound | Molecular Formula | Substituents | LogP* (Predicted) | Receptor Affinity | Metabolic Stability |

|---|---|---|---|---|---|

| This compound | C₁₅H₂₅N | -N(CH₃)₂, -C₅H₁₁ (beta) | ~4.2 | Moderate TAAR1/SERT affinity | High (due to pentyl) |

| N,N-Dimethylphenethylamine | C₁₀H₁₅N | -N(CH₃)₂ | ~1.8 | Weak TAAR1 | Moderate |

| N-Methylphenethylamine | C₉H₁₃N | -NHCH₃ | ~1.2 | TAAR1 partial agonist | Low |

| N,N-Dimethylamphetamine | C₁₁H₁₇N | -N(CH₃)₂, -CH₃ (alpha) | ~2.5 | Strong DAT/NET inhibition | High |

*LogP: Octanol-water partition coefficient (estimates lipophilicity).

Key Research Findings

- However, excessive bulk may hinder receptor binding .

- N,N-Dimethylation: Reduces amine polarity, improving bioavailability but may decrease affinity for monoamine transporters compared to primary amines .

- Safety Profile : Dimethylated phenethylamines generally exhibit lower acute toxicity than primary amines but may pose risks of cumulative hepatotoxicity due to prolonged metabolic retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.